Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring with a methyl ester group at the 5-position and a para-tolyl group at the 3-position. This compound exhibits a range of biological activities and serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure can be represented as follows:
The synthesis of methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves several key steps:
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate features a distinct molecular structure that includes:
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions utilized, allowing for versatility in synthetic applications .
The mechanism of action for methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. It may modulate various biochemical pathways through inhibition or activation processes:
Studies have characterized its properties using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, confirming its structural integrity .
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate has significant applications in various fields:
Pyrazole derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms. This core scaffold exhibits significant aromaticity and planar geometry, enabling diverse interactions with biological targets. The delocalized π-electron system and presence of multiple hydrogen bond acceptors/donors facilitate binding to enzyme active sites and receptors, underpinning their broad pharmacological relevance. Within drug discovery, pyrazole-based compounds have yielded numerous clinical agents, including nonsteroidal anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors (e.g., Crizotinib), and antiviral agents (e.g., Rimonabant) [3] [8] [10].
The pyrazole ring’s physicochemical properties—including moderate polarity (TPSA ~35–55 Ų), balanced lipophilicity (Log P ~2–3), and molecular weight compliance (<500 Da)—render it an ideal "privileged scaffold" in rational drug design. Its structural rigidity promotes metabolic stability, while substituents at the N1, C3, C4, and C5 positions allow precise modulation of steric, electronic, and pharmacokinetic properties. Key structural features driving bioactivity include:
Table 1: Key Structural and Physicochemical Properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 g/mol |
IUPAC Name | Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
SMILES | COC(=O)c1cc(n[nH]1)-c2ccc(C)cc2 |
InChIKey | QQBASWCUEOBWNQ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area (TPSA) | 54.98 Ų [1] |
Substituents on the pyrazole core profoundly influence biological activity by altering electronic, steric, and solubility profiles. Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate exemplifies this principle, featuring two key modifications:
Computational studies predict favorable drug-likeness: High gastrointestinal absorption (GI absorption: Yes), blood-brain barrier penetration (BBB permeant: Yes), and inhibition of cytochrome P450 1A2 (CYP1A2 inhibitor: Yes). These attributes align with Lipinski’s rule of five violations (0 violations), supporting its utility as a drug precursor [1].
Table 2: Computational Pharmacokinetic Predictions for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
Parameter | Prediction | Method |
---|---|---|
Consensus Log Po/w | 2.22 | iLOGP/XLOGP3 |
Water Solubility (Log S) | -3.02 (Soluble) | ESOL |
GI Absorption | High | BOILED-Egg |
BBB Permeation | Yes | BOILED-Egg |
CYP1A2 Inhibition | Yes | SVM |
P-glycoprotein Substrate | No | SVM |
First synthesized in the late 20th century (CAS registry: 192701-73-8), this compound emerged as an intermediate in agrochemical and pharmaceutical research. Early applications focused on its role in synthesizing pyrazoline-based fungicides and herbicides, leveraging the p-tolyl group’s hydrophobic character to enhance bioactivity [5]. Its utility expanded with the recognition of pyrazole carboxylates as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example:
Commercial availability from specialty suppliers (e.g., Ambeed, Sigma-Aldrich) since the early 2000s accelerated its adoption in drug discovery pipelines, particularly for anticancer and antimicrobial agents [1] [2] [7].
Key Insights: Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate exemplifies the strategic integration of substituents to optimize pyrazole-based drug candidates. Its balanced physicochemical profile and synthetic flexibility position it as a critical scaffold in developing targeted therapies, particularly in oncology and infectious disease [3] [8] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3